2-(3,4-dihydroquinolin-1(2H)-yl)-N-(furan-2-ylmethyl)thieno[3,4-d]thiazole-4-carboxamide
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Description
2-(3,4-dihydroquinolin-1(2H)-yl)-N-(furan-2-ylmethyl)thieno[3,4-d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17N3O2S2 and its molecular weight is 395.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research on compounds with similar structural frameworks has shown potential antimicrobial properties. For instance, a study by Patel and Patel (2010) focused on the synthesis of fluoroquinolone-based 4-thiazolidinones, demonstrating their antifungal and antibacterial activities. This suggests that compounds with a dihydroquinoline core may serve as effective antimicrobial agents under certain conditions (N. Patel & S. D. Patel, 2010).
Anti-inflammatory and Psychotropic Activities
Another study highlighted the synthesis of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which were found to have marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects on tumor cell lines. Such findings point to the potential use of structurally similar compounds in developing treatments for inflammation and certain psychological disorders (A. Zablotskaya et al., 2013).
Tyrosinase Inhibition and Antioxidant Properties
The research by Dige et al. (2019) on the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives as tyrosinase inhibitors indicates that such compounds could be applied in the treatment of disorders related to melanin overproduction, such as hyperpigmentation. Moreover, these compounds exhibited DPPH free radical scavenging ability, suggesting their potential as antioxidants (Nilam C. Dige et al., 2019).
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-N-(furan-2-ylmethyl)thieno[3,4-d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c24-19(21-11-14-7-4-10-25-14)18-17-16(12-26-18)27-20(22-17)23-9-3-6-13-5-1-2-8-15(13)23/h1-2,4-5,7-8,10,12H,3,6,9,11H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPVHKRCAGYGIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC4=C(SC=C4S3)C(=O)NCC5=CC=CO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.